molecular formula C17H16FN5O2S B2637080 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 878697-69-9

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2637080
CAS No.: 878697-69-9
M. Wt: 373.41
InChI Key: JNFNFNGWWHZMRJ-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H19FN4OS . This compound features a tetrazole ring, a thioether linkage, and aromatic substituents, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the tetrazole ring, followed by the introduction of the thioether linkage and the final coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and thioether linkage may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and thioether-containing molecules. Compared to these, 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-2-25-15-9-7-14(8-10-15)23-17(20-21-22-23)26-11-16(24)19-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFNFNGWWHZMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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